molecular formula C17H29N7O4S B6426655 N-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide CAS No. 2034472-04-1

N-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide

Cat. No.: B6426655
CAS No.: 2034472-04-1
M. Wt: 427.5 g/mol
InChI Key: RHOFMUJZJGYSOY-UHFFFAOYSA-N
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Description

N-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H29N7O4S and its molecular weight is 427.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 427.20017361 g/mol and the complexity rating of the compound is 643. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound, also known as Tazemetostat or EPZ-6438, primarily targets the Enhancer of Zeste Homolog 2 (EZH2) . EZH2 is a histone methyltransferase that plays a crucial role in gene regulation by catalyzing the methylation of histone H3 at lysine 27 (H3K27), leading to transcriptional repression . Aberrant EZH2 activity has been implicated as an oncogenic driver in non-Hodgkin’s lymphoma (NHL) .

Mode of Action

Tazemetostat acts as a methyltransferase inhibitor . It prevents the hyper-trimethylation of histones, thereby inhibiting the cancer cell de-differentiation . By inhibiting EZH2, Tazemetostat reduces the methylation of H3K27, leading to the reactivation of genes that were previously silenced .

Biochemical Pathways

The inhibition of EZH2 affects the Polycomb Repressive Complex 2 (PRC2) pathway . PRC2 is responsible for the trimethylation of H3K27, a modification associated with repressed transcription . By inhibiting EZH2, Tazemetostat disrupts this pathway, leading to changes in gene expression that can inhibit the growth of cancer cells .

Pharmacokinetics

It is known that tazemetostat is administered orally and has good oral bioavailability . The duration of action is long as it is given twice daily .

Result of Action

The inhibition of EZH2 by Tazemetostat leads to potent antitumor activity . In clinical trials, Tazemetostat has shown preliminary safety and activity in relapsed or refractory NHL patients . Objective responses were seen in various types of NHL, including Diffuse Large B-cell Lymphoma (DLBCL), follicular lymphoma (FL), and marginal zone lymphoma (MZL) .

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N7O4S/c1-22(2)16-19-14(20-17(21-16)23-8-10-28-11-9-23)12-18-15(25)13-4-6-24(7-5-13)29(3,26)27/h13H,4-12H2,1-3H3,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOFMUJZJGYSOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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